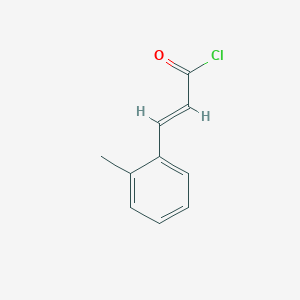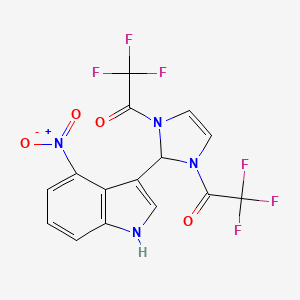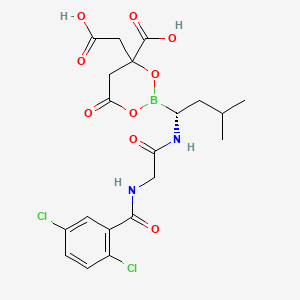
3'-甲基-4-O-甲基金盏菊素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3'-Methyl-4-O-methylhelichrysetin is a natural product isolated from the root of the plant Helichrysum italicum, commonly known as the Immortelle or Everlasting. It is a flavonoid that has been studied for its potential therapeutic properties. It has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer effects. In recent years, its use has been increasingly studied in the laboratory setting, where it has been used to study its biochemical and physiological effects.
科学研究应用
然而,值得注意的是,搜索结果中没有直接提到特定的化合物“3'-甲基-4-O-甲基金盏菊素”。这可能表明关于该化合物的现有文献存在空白,或者它是一个相对未被探索的研究领域。鉴于此,我将重点介绍可能为类似于“3'-甲基-4-O-甲基金盏菊素”的甲基化化合物的科学研究应用提供信息的相关发现,重点关注其合成、生物活性和对进一步研究的影响。
合成和化学应用
已经探索了各种甲基化化合物的合成和应用,表明人们有兴趣修改化学结构以增强其性能或特定应用。例如,对“3-亚甲基-4-(三氟甲基)氮杂环丁-2-酮的合成和应用”的研究说明了甲基化化合物作为有机合成中的构建模块的效用,从而能够获得各种生物相关结构 (Dao Thi 等人,2016)。
生物活性和机制
甲基化在生物系统中起着至关重要的作用,影响基因表达和蛋白质功能。“DNMT3L 将组蛋白 H3 的未甲基化赖氨酸 4 连接到 DNA 的从头甲基化”讨论了甲基化在 DNA 和组蛋白修饰中的生物学意义,影响基因沉默和激活 (Ooi 等人,2007)。
潜在治疗应用
已经探索了通过甲基化修饰天然产物用于治疗应用。“罗勒叶类黄酮 O-甲基转移酶的生化特性”重点介绍了甲基化如何改变类黄酮(一类以其治疗潜力而闻名的化合物)的生物活性 (Park 等人,2020)。
安全和危害
作用机制
Result of Action
3’-Methyl-4-O-methylhelichrysetin has been reported to exhibit pharmacological activities such as antioxidant, anti-inflammatory, and anti-tumor effects . It is suggested that it may have potential therapeutic applications in the prevention and treatment of cancer .
Action Environment
The action, efficacy, and stability of 3’-Methyl-4-O-methylhelichrysetin can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances in the environment . .
生化分析
Biochemical Properties
3’-Methyl-4-O-methylhelichrysetin plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes . Additionally, 3’-Methyl-4-O-methylhelichrysetin interacts with antioxidant enzymes, enhancing their activity and contributing to the reduction of oxidative stress within cells . These interactions highlight the compound’s potential in modulating biochemical pathways and protecting cells from damage.
Cellular Effects
The effects of 3’-Methyl-4-O-methylhelichrysetin on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating these pathways, 3’-Methyl-4-O-methylhelichrysetin can reduce inflammatory responses and promote programmed cell death in cancerous cells . Furthermore, the compound affects gene expression by regulating transcription factors, leading to changes in cellular metabolism and function . These cellular effects underscore the potential therapeutic applications of 3’-Methyl-4-O-methylhelichrysetin in treating inflammatory diseases and cancer.
Molecular Mechanism
At the molecular level, 3’-Methyl-4-O-methylhelichrysetin exerts its effects through various mechanisms. It binds to specific biomolecules, such as proteins and enzymes, altering their activity . For example, the compound can inhibit the activity of certain kinases, preventing the phosphorylation of target proteins and thereby modulating signaling pathways . Additionally, 3’-Methyl-4-O-methylhelichrysetin can induce changes in gene expression by interacting with transcription factors, leading to the upregulation or downregulation of specific genes . These molecular interactions provide a comprehensive understanding of how 3’-Methyl-4-O-methylhelichrysetin influences cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Methyl-4-O-methylhelichrysetin have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that 3’-Methyl-4-O-methylhelichrysetin maintains its biological activity, continuing to modulate cellular processes such as apoptosis and inflammation . These findings suggest that 3’-Methyl-4-O-methylhelichrysetin is a stable and effective compound for long-term use in research and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 3’-Methyl-4-O-methylhelichrysetin vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and promoting apoptosis in cancer cells . At higher doses, 3’-Methyl-4-O-methylhelichrysetin may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose to maximize benefits while minimizing adverse effects.
Metabolic Pathways
3’-Methyl-4-O-methylhelichrysetin is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of various compounds . The compound can influence metabolic flux by modulating the activity of these enzymes, leading to changes in metabolite levels . Additionally, 3’-Methyl-4-O-methylhelichrysetin can affect the production of reactive oxygen species (ROS), thereby influencing cellular redox balance and overall metabolism . These interactions with metabolic pathways underscore the compound’s potential in regulating cellular metabolism.
Transport and Distribution
Within cells and tissues, 3’-Methyl-4-O-methylhelichrysetin is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, 3’-Methyl-4-O-methylhelichrysetin can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The compound’s transport and distribution are crucial for its activity and effectiveness in modulating cellular processes.
Subcellular Localization
The subcellular localization of 3’-Methyl-4-O-methylhelichrysetin plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its localization and activity . Additionally, targeting signals within the compound’s structure may direct it to specific organelles, enhancing its effectiveness in modulating cellular processes. Understanding the subcellular localization of 3’-Methyl-4-O-methylhelichrysetin provides insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
(E)-1-(2,4-dihydroxy-6-methoxy-3-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-11-15(20)10-16(23-3)17(18(11)21)14(19)9-6-12-4-7-13(22-2)8-5-12/h4-10,20-21H,1-3H3/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJIHSNZSOFRQU-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=CC=C(C=C2)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(acetylsulfamoyl)phenyl]acetamide](/img/structure/B1149316.png)

![(4S,4As,5aR,12aR)-4-(dimethylamino)-7-[ethyl(methyl)amino]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride](/img/structure/B1149327.png)

